1-(carbamoylmethyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(Carbamoylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with carbamoylmethyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Carbamoylmethyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized through multiple synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like carbonyldiimidazole (CDI) or other coupling agents . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Carbamoylmethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoylmethyl derivatives.
Scientific Research Applications
1-(Carbamoylmethyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(carbamoylmethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition . The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
1-Carbamoylmethyl-2,3-dihydro-1H-indole: Shares a similar carbamoylmethyl group but differs in the core heterocyclic structure.
9-Carbamoylmethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Another compound with a carbamoylmethyl group, featuring a different ring system.
Uniqueness: 1-(Carbamoylmethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
954568-83-3 |
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Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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